2-[(1-Cyclopropylethyl)amino]butan-1-ol
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Overview
Description
2-[(1-Cyclopropylethyl)amino]butan-1-ol is a chemical compound with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol It is characterized by the presence of a cyclopropyl group attached to an ethylamino moiety, which is further connected to a butanol backbone
Preparation Methods
The synthesis of 2-[(1-Cyclopropylethyl)amino]butan-1-ol typically involves the reaction of cyclopropyl ethylamine with butanal under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity .
Chemical Reactions Analysis
2-[(1-Cyclopropylethyl)amino]butan-1-ol undergoes various chemical reactions, including:
Scientific Research Applications
2-[(1-Cyclopropylethyl)amino]butan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(1-Cyclopropylethyl)amino]butan-1-ol involves its interaction with specific molecular targets and pathways. The cyclopropyl group imparts unique steric and electronic properties, influencing its binding affinity and reactivity with enzymes and receptors . These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
2-[(1-Cyclopropylethyl)amino]butan-1-ol can be compared with similar compounds such as:
2-[(1-Cyclopropylethyl)amino]ethanol: This compound has a shorter carbon chain and different reactivity profile.
2-[(1-Cyclopropylethyl)amino]propan-1-ol: It has a similar structure but with a different carbon chain length, affecting its physical and chemical properties.
2-[(1-Cyclopropylethyl)amino]pentan-1-ol: This compound has a longer carbon chain, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its specific carbon chain length and the presence of the cyclopropyl group, which imparts distinct steric and electronic characteristics .
Properties
Molecular Formula |
C9H19NO |
---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-(1-cyclopropylethylamino)butan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-3-9(6-11)10-7(2)8-4-5-8/h7-11H,3-6H2,1-2H3 |
InChI Key |
QZWVVXIGMJRNPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC(C)C1CC1 |
Origin of Product |
United States |
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